![molecular formula C10H10FN3O2S B11731266 4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced via nucleophilic substitution reactions, where a fluorinated thiophene derivative reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, ligand-free systems, and environmentally friendly procedures such as microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorothiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and other applications .
Properties
Molecular Formula |
C10H10FN3O2S |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-[(5-fluorothiophen-2-yl)methylamino]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-5-7(9(13-14)10(15)16)12-4-6-2-3-8(11)17-6/h2-3,5,12H,4H2,1H3,(H,15,16) |
InChI Key |
LZLIBZWIAYXFPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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